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Compound of Interest

Compound Name: 1-Phenylhexan-3-one

Cat. No.: B1360221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-phenylhexan-3-one and its

positional isomers. The differentiation of these closely related compounds is crucial in various

fields, including synthetic chemistry, drug discovery, and metabolomics, where precise

structural elucidation is paramount. This document summarizes key experimental data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) to facilitate the identification and characterization of these isomers.

Introduction to Phenylhexanone Isomers
1-Phenylhexan-3-one belongs to a class of aromatic ketones. Its isomers, which share the

same molecular formula (C₁₂H₁₆O) and molecular weight (176.25 g/mol ), differ in the position

of the phenyl group and the carbonyl group along the hexane chain. These structural variations

lead to distinct spectroscopic signatures, which can be used for unambiguous identification.

This guide focuses on isomers for which experimental data is publicly available.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 1-phenylhexan-3-one and

several of its positional isomers. It is important to note that experimental data for all possible

isomers are not readily available in public databases.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Isomer
Aromatic
Protons

Protons α to
Carbonyl

Other Aliphatic
Protons

Reference

1-Phenylhexan-

1-one

~7.9 (m, 2H),

~7.5 (m, 3H)
~2.9 (t, 2H)

~1.7 (m, 2H),

~1.3 (m, 4H),

~0.9 (t, 3H)

[1]

1-Phenylhexan-

2-one
~7.2 (m, 5H)

~3.6 (s, 2H),

~2.4 (t, 2H)

~1.5 (m, 2H),

~1.3 (m, 2H),

~0.9 (t, 3H)

[2]

1-Phenylhexan-

3-one
~7.2 (m, 5H)

~2.8 (t, 2H), ~2.6

(t, 2H)

~2.4 (t, 2H), ~1.6

(m, 2H), ~0.9 (t,

3H)

[3]

4-Phenylhexan-

3-one
~7.2 (m, 5H)

~3.5 (t, 1H), ~2.4

(q, 2H)

~1.8 (m, 2H),

~1.0 (t, 3H), ~0.8

(t, 3H)

[4]

5-Phenylhexan-

2-one
~7.2 (m, 5H)

~2.5 (m, 2H),

~2.1 (s, 3H)

~2.8 (m, 1H),

~1.8 (m, 2H),

~1.2 (d, 3H)

[5]

6-Phenylhexan-

2-one
~7.2 (m, 5H)

~2.4 (t, 2H), ~2.1

(s, 3H)

~2.6 (t, 2H), ~1.6

(m, 4H)
[6]

6-Phenylhexan-

3-one
~7.2 (m, 5H)

~2.4 (q, 2H),

~2.3 (t, 2H)

~2.6 (t, 2H), ~1.8

(m, 2H), ~1.0 (t,

3H)

Note: Data for some isomers are not readily available in public spectral databases. Multiplicities

are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Isomer
Carbonyl
Carbon

Aromatic
Carbons

Aliphatic
Carbons

Reference

1-Phenylhexan-

1-one
~200

~137, ~133,

~128.5, ~128

~38, ~31.5, ~24,

~22.5, ~14
[1]

1-Phenylhexan-

2-one
~210

~134, ~129,

~128.5, ~127

~50, ~41, ~26,

~22, ~14
[2]

1-Phenylhexan-

3-one
~211

~141, ~128.4,

~128.3, ~126

~45, ~42, ~29,

~17.5, ~13.8
[3]

4-Phenylhexan-

3-one
Not available Not available Not available [4]

5-Phenylhexan-

2-one
~208

~146, ~128,

~127, ~126

~52, ~35, ~30,

~22, ~21
[7]

6-Phenylhexan-

2-one
~209

~142, ~128.4,

~128.2, ~125.7

~43.5, ~35.5,

~31, ~29.8,

~23.5

[6]

6-Phenylhexan-

3-one
~211

~142, ~128.4,

~128.2, ~125.7

~42, ~36, ~35.5,

~31, ~26, ~8

Note: Complete peak assignments are not always available in the source data.

Table 3: Key IR Absorption Bands (in cm⁻¹)
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Isomer C=O Stretch C-H (Aromatic) C-H (Aliphatic) Reference

1-Phenylhexan-

1-one
~1685 ~3060 ~2950, ~2870 [1]

1-Phenylhexan-

2-one
~1715 ~3030 ~2960, ~2870 [2]

1-Phenylhexan-

3-one
~1715 ~3030 ~2960, ~2870 [3]

4-Phenylhexan-

3-one
~1710 ~3030 ~2960, ~2870 [4]

5-Phenylhexan-

2-one
~1715 Not available Not available [5]

6-Phenylhexan-

2-one
~1715 Not available Not available [6]

6-Phenylhexan-

3-one
~1710 Not available Not available

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Isomer Molecular Ion (M⁺) Key Fragment Ions Reference

1-Phenylhexan-1-one 176 120, 105, 77 [1]

1-Phenylhexan-2-one 176 91, 85, 57 [2]

1-Phenylhexan-3-one 176 105, 91, 77 [3]

4-Phenylhexan-3-one 176 147, 119, 91 [4]

5-Phenylhexan-2-one 176 105, 91, 43 [5]

6-Phenylhexan-2-one 176 104, 91, 58 [6]

6-Phenylhexan-3-one 176 104, 91, 71

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of

phenylhexanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the neat sample is dissolved in about 0.6 mL

of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

usually at a frequency of 75 or 100 MHz. Due to the low natural abundance of the ¹³C

isotope, a larger number of scans (1024 or more) is typically required. Proton decoupling is

employed to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively,

spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a

drop of the sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt

plates or the clean ATR crystal is recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Samples are typically introduced into the mass

spectrometer via a gas chromatograph (GC-MS) for separation and purification. Electron

Ionization (EI) at 70 eV is the most common ionization method for these types of molecules.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 1-
phenylhexan-3-one isomers.
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Workflow for Spectroscopic Comparison of Phenylhexanone Isomers

Sample Preparation

Spectroscopic Analysis

Data Analysis and Comparison

Conclusion

Phenylhexanone Isomers
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Isomer Identification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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